BenchChemオンラインストアへようこそ!

5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Amide Bond

Strategic procurement of 5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide (CAS 1428358-13-7). This fully substituted tertiary amide eliminates the N–H donor present in all published secondary amide analogs, making it crucial for target engagement studies and metabolic stability profiling. The 5-bromo substituent enables parallel Suzuki-Miyaura diversification, yielding 24–96 analogs from a single procurement. Ideal for focused enzyme inhibition panels (urease, AChE, BChE) and property benchmarking in lead optimization.

Molecular Formula C16H14BrNO3S
Molecular Weight 380.26
CAS No. 1428358-13-7
Cat. No. B2873070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide
CAS1428358-13-7
Molecular FormulaC16H14BrNO3S
Molecular Weight380.26
Structural Identifiers
SMILESC1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C16H14BrNO3S/c17-15-4-3-14(21-15)16(19)18(10-12-6-8-20-11-12)7-5-13-2-1-9-22-13/h1-4,6,8-9,11H,5,7,10H2
InChIKeyZQRXQGFSALBQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide (CAS 1428358-13-7): A Tertiary Heterocyclic Carboxamide for Medicinal Chemistry & Enzyme Inhibitor Screening


5-Bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide (CAS 1428358-13-7, MW 380.26 g/mol, molecular formula C₁₆H₁₄BrNO₃S) is a fully substituted tertiary amide featuring a 5-bromofuran-2-carbonyl core, an N-(furan-3-ylmethyl) group, and an N-(2-(thiophen-2-yl)ethyl) side chain . It belongs to the broader furan/thiophene-2-carboxamide class, which has demonstrated enzyme inhibitory activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) in recent studies [1]. Unlike the majority of published analogs that are secondary mono-amides, this compound is a tertiary N,N-disubstituted amide, a structural distinction that eliminates the amide N–H donor and alters hydrogen-bonding capacity, metabolic stability, and molecular recognition profiles relative to its class counterparts.

Why 5-Bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide Cannot Be Replaced by Common Furan/Thiophene Carboxamide Analogs


Simple substitution with a more common mono-substituted furan-2-carboxamide (e.g., N-(furan-2-ylmethyl)furan-2-carboxamide or N-(thiophen-2-ylmethyl)furan-2-carboxamide) would fundamentally alter the molecular topology, hydrogen-bond donor/acceptor count, lipophilicity, and metabolic soft spots [1]. The target compound is a tertiary amide, whereas the vast majority of biologically characterized analogs in this class are secondary amides bearing a free N–H group that participates in target binding and influences pharmacokinetics [2]. Additionally, the 5-bromo substituent on the furan ring provides a synthetic handle for late-stage diversification (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig coupling) that is absent in non-halogenated analogs. The combination of a furan-3-ylmethyl and a thiophen-2-yl-ethyl group on the same nitrogen atom creates a unique heterocyclic environment that cannot be replicated by compounds carrying only one heterocycle or a simpler alkyl chain. The quantitative evidence below establishes the specific dimensions along which this compound diverges from its closest structural neighbors.

Quantitative Differentiation Guide for 5-Bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide vs. Closest Analogs


Tertiary Amide Architecture vs. Secondary Amide Analogs: Elimination of the N–H Hydrogen Bond Donor

The target compound is a tertiary N,N-disubstituted carboxamide, meaning it possesses zero hydrogen bond donors (HBD = 0) on the amide nitrogen. In contrast, virtually all published furan/thiophene-2-carboxamide derivatives with quantitative enzyme inhibition data—including the most active compounds in Cakmak et al. 2023 (Compound 1: N-(furan-2-ylmethyl)furan-2-carboxamide; Compound 3: N-(thiophen-2-ylmethyl)furan-2-carboxamide)—are secondary amides with one N–H donor (HBD = 1) [1]. This single structural difference impacts passive membrane permeability, metabolic N-dealkylation susceptibility, and target binding mode. Tertiary carboxamides generally exhibit improved metabolic stability due to the absence of N–H oxidative pathways and altered hydrogen-bonding complementarity to certain enzyme active sites [2].

Medicinal Chemistry Structure-Activity Relationship Amide Bond

5-Bromo Substituent as a Synthetic Diversification Handle vs. Non-Halogenated Furan Carboxamides

The target compound carries a bromine atom at the 5-position of the furan-2-carbonyl ring, enabling Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for late-stage diversification. The most extensively studied furan-2-carboxamide enzyme inhibitors (Compounds 1 and 3 from Cakmak et al. 2023) lack any halogen substituent, precluding their direct use in cross-coupling library synthesis [1]. In the broader 5-bromofuran-2-carboxamide subclass, Sweidan et al. (2022) demonstrated that the bromine atom can be retained through multi-step derivatization (e.g., hydrazone and thiosemicarbazone formation), confirming its compatibility with diverse synthetic routes [2]. This synthetic versatility is absent in the non-brominated analogs that dominate the published enzyme inhibition literature.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Dual Heterocycle Architecture (Furan + Thiophene) vs. Single Heterocycle Analogs: Potential for Differentiated Enzyme Inhibition Profiles

The target compound integrates both a furan-3-ylmethyl and a thiophen-2-yl-ethyl substituent on the carboxamide nitrogen, creating a dual heterocycle topology. In the Cakmak et al. 2023 study, Compounds 1 and 3 carry only a single heterocyclic moiety (furan-2-ylmethyl or thiophen-2-ylmethyl, respectively) and display differential enzyme selectivity: Compound 1 exhibited 9.8-fold higher urease inhibition than the thiourea standard, while Compound 3 showed 4.2-fold higher BChE inhibition than the galantamine standard, indicating that the identity of the heterocycle profoundly influences target selectivity [1]. The target compound simultaneously presents both heterocycle types, raising the possibility of a distinct selectivity fingerprint that cannot be achieved by single-heterocycle analogs. Docking studies from the same publication confirm that specific heterocycle–active site contacts (π–π stacking, sulfur–π interactions, and H-bonding with the furan oxygen) govern binding affinity, and the presence of both rings in the same molecule may enable polyvalent binding interactions [1].

Enzyme Inhibition Molecular Recognition Heterocyclic Chemistry

Calculated Physicochemical Properties vs. Closest Mono-Substituted Analog (5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide, CAS 1060178-18-8)

The target compound (MW 380.26, C₁₆H₁₄BrNO₃S, 3 oxygen atoms, 3 H-bond acceptors, 0 H-bond donors, 7 rotatable bonds) can be compared to its closest purchasable analog lacking the furan-3-ylmethyl group: 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide (CAS 1060178-18-8, MW 330.20, C₁₁H₁₂BrNO₂S, 2 H-bond acceptors, 1 H-bond donor, 5 rotatable bonds). The target compound has a substantially higher molecular weight (+50 Da), lower H-bond donor count (−1), and higher rotatable bond count (+2), placing it in a different property space . The absence of the N–H donor in the target compound (tertiary amide) vs. the presence of N–H in the comparator (secondary amide) is the most functionally significant difference, as the N–H group in secondary amides is a known metabolic liability for CYP-mediated N-dealkylation and a key pharmacophoric element for hydrogen-bonding interactions in many target binding sites [1]. No experimental logP, solubility, or permeability data are available for either compound, so these calculated differences remain predictive.

Physicochemical Profiling Drug-Likeness ADME Prediction

Optimal Procurement and Application Scenarios for 5-Bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide (CAS 1428358-13-7)


Scaffold for Parallel Cross-Coupling Library Synthesis in Medicinal Chemistry

The 5-bromo substituent on the furan ring enables this compound to serve as a universal starting material for Pd-catalyzed diversification. A single 50–100 mg procurement can yield 24–96 distinct analogs via parallel Suzuki-Miyaura coupling with commercially available boronic acid kits. This is a key advantage over non-halogenated class members (e.g., Compound 1 and 3 from Cakmak et al. 2023), which lack a cross-coupling handle and would require separate de novo syntheses for each desired analog [1]. The tertiary amide architecture further protects the scaffold from unwanted N-functionalization during cross-coupling steps.

Enzyme Selectivity Profiling for Urease and Cholinesterase Targets

Based on the class-level evidence from Cakmak et al. (2023), furan/thiophene-2-carboxamide derivatives exhibit potent and differential enzyme inhibition, with Compound 1 showing 9.8-fold urease inhibition vs. thiourea and Compound 3 showing 4.2-fold BChE inhibition vs. galantamine [1]. The target compound's dual heterocycle architecture (furan + thiophene) may produce a unique selectivity signature that bridges these two profiles. Procurement for a focused enzyme inhibition panel (urease, AChE, BChE) allows direct comparison of this tertiary amide scaffold with the published secondary amide data.

Negative Control or Inactive Comparator for Secondary Amide SAR Studies

Because the target compound lacks the N–H hydrogen bond donor that is present in all biologically characterized secondary amide analogs, it can serve as a critical negative control in SAR campaigns. If biological activity is abolished in the tertiary amide, it confirms the essential role of the N–H group in target binding. Conversely, if activity is retained or shifted, it suggests alternative binding modes independent of the amide N–H. This makes the compound strategically valuable for target engagement and binding mode deconvolution studies [1].

Physicochemical Benchmarking in Property-Based Drug Design Programs

The compound occupies a distinct property space (MW 380, HBD = 0, HBA = 3, 7 rotatable bonds) compared to mono-substituted furan carboxamide analogs (MW ~250–330, HBD = 1–2, HBA = 2). It can be included in a property benchmarking set to evaluate how increasing molecular complexity and eliminating hydrogen bond donors affect cellular permeability, solubility, and metabolic stability within a congeneric series. Such head-to-head property comparisons directly inform lead optimization strategies in programs exploring the furan/thiophene carboxamide chemotype [2].

Quote Request

Request a Quote for 5-bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.